3-[7-(difluoromethyl)-5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Description
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS: 1174867-81-2) is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core substituted with difluoromethyl and 1-methylpyrazole groups, along with a propanoic acid side chain. Its molecular formula is C₁₃H₁₂F₂N₆O₂, with a molar mass of 322.27 g/mol . Its commercial availability is supported by suppliers such as LEAP CHEM CO., LTD. and Ambeed, Inc., reflecting industrial relevance .
The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the propanoic acid moiety likely improves water solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
3-[7-(difluoromethyl)-5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O2/c1-20-6-7(5-16-20)8-4-9(12(14)15)21-13(17-8)18-10(19-21)2-3-11(22)23/h4-6,12H,2-3H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJOBSVZHAFTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[7-(difluoromethyl)-5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves multiple steps, including the formation of the triazolopyrimidin ring and the introduction of the difluoromethyl and methylpyrazol groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
3-[7-(difluoromethyl)-5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid, also known as CAS No. 1172979-07-5, is a chemical compound with several potential applications in scientific research .
Basic Information
- Chemical Names and Identifiers This compound is also known as this compound and [1,2,4]Triazolo[1,5-a]pyrimidine-2-propanoic acid, 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)- .
- Molecular Structure The molecular formula is C13H12F2N6O2, with a molecular weight of 322.27 .
- Structural Features It features a triazolo-pyrimidine core, a difluoromethyl group, and a methylpyrazole substituent.
Potential Research Applications
this compound is a useful research chemical. The uniqueness of the compound lies in its specific combination of functional groups and structural complexity, which may confer distinct biological activities. The triazolo-pyrimidine core is known for potential biological activities. The presence of a difluoromethyl group and a methylpyrazole substituent contribute to its chemical properties and biological interactions.
Related compounds and their potential
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(1-Methylpyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin | Similar triazole-pyrimidine core | Antitumor activity |
| 7-(Difluoromethyl)-5-(methylthiazol) | Contains difluoromethyl group | Antimicrobial properties |
| 6-(Difluoromethyl)-2-pyrazinamine | Pyrazine core with difluoromethyl | Potential enzyme inhibitor |
Mechanism of Action
The mechanism of action of 3-[7-(difluoromethyl)-5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
To contextualize the properties and applications of the target compound, a comparative analysis with structurally related analogs is provided below.
Structural Analogues with Pyrazole Modifications
Key Observations :
- Pyrazole Substituents : The 1-ethyl-5-methylpyrazole variant (C₁₅H₁₆F₂N₆O₂) exhibits higher molecular weight and lipophilicity, which may influence membrane permeability and pharmacokinetics .
Core Structure Variations
Key Observations :
- Biological Activity: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) demonstrate antitrypanosomal activity, suggesting the triazolo-pyrimidine core is pharmacologically versatile .
- Solubility: The target compound’s propanoic acid group likely confers better aqueous solubility compared to non-acid analogs like the dichlorophenyl derivative .
Key Observations :
- Synthetic Accessibility: The target compound’s synthesis may parallel methods using malononitrile or ethyl cyanoacetate, as seen in .
- Commercial Viability : The target compound and its 1-ethyl-5-methylpyrazole analog are both available from specialized suppliers, underscoring their industrial demand .
Biological Activity
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS No. 1172979-07-5) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Difluoromethyl group
- Methylpyrazol group
- Triazolopyrimidin ring
Molecular Formula: C13H12F2N6O2
Molecular Weight: 322.27 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound was evaluated against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) using the MTT assay. Results indicated promising cytotoxicity with IC50 values of:
- MCF-7:
- SiHa:
- PC-3:
The selectivity of these compounds was further confirmed as they exhibited minimal toxicity towards normal HEK cells (IC50 > 50 µM) .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization. Docking studies have indicated that it binds effectively to the colchicine-binding site on tubulin proteins . This interaction disrupts microtubule formation, which is crucial for cell division and proliferation.
Summary of Biological Activities
| Activity | Effect | IC50 Values |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | MCF-7: 2.13 µM |
| SiHa: 4.34 µM | ||
| PC-3: 4.46 µM | ||
| Selectivity | Low toxicity to normal cells | HEK: IC50 > 50 µM |
Case Studies
One notable study focused on the synthesis and evaluation of pyrazole derivatives for their anticancer activity. The synthesized compounds were characterized using NMR and mass spectrometry and underwent biological evaluation for their cytotoxic effects against various cancer cell lines . The results highlighted the potential of these compounds in developing new anticancer agents.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 3-[7-(difluoromethyl)-5-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid?
- Methodology : The compound can be synthesized via Suzuki coupling reactions, leveraging boronic acid derivatives (e.g., [1,2,4]triazolo[1,5-a]pyrimidin-6-yl boronic acid) and halogenated pyridine/pyrazole precursors under palladium catalysis. Reaction optimization includes solvent selection (e.g., DMF/water mixtures), temperature control (80–100°C), and catalyst loading (e.g., Pd(PPh₃)₄) to achieve yields of 30–50% . Recrystallization from methanol or ethanol is critical for purifying intermediates .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodology : X-ray crystallography (using SHELX programs ) and nuclear magnetic resonance (NMR) spectroscopy are essential. For example, ¹H NMR in DMSO-d₆ or MeOD at 400 MHz resolves key protons (e.g., difluoromethyl groups at δ ~7.16 ppm with J = 53.6 Hz) . High-resolution mass spectrometry (HR-MS) confirms molecular weight accuracy (e.g., [M+H]+ within 0.3 ppm error) .
Q. What biological targets or activities are associated with this compound?
- Methodology : Molecular docking studies (e.g., using 14-α-demethylase lanosterol PDB:3LD6) predict interactions with enzyme active sites. Antifungal or antiparasitic activity is evaluated via in vitro assays (e.g., IC₅₀ against Leishmania spp.), with structural modifications (e.g., difluoromethyl vs. methoxy groups) influencing potency .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodology : Use design of experiments (DoE) to test variables like catalyst type (e.g., PdCl₂ vs. Pd(OAc)₂), solvent polarity (DMSO vs. THF), and temperature gradients. For example, Suzuki coupling with 2-bromo-3-(difluoromethyl)pyridine achieves 40% yield under optimized conditions, but microwave-assisted synthesis may reduce reaction time .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Cross-validate assay protocols (e.g., ATP-binding vs. fluorescence-based assays) and control for stereochemical impurities. For instance, enantiomeric impurities in the pyrazole moiety can lead to false-negative results in kinase inhibition assays. Orthogonal analytical methods (HPLC-MS/MS) ensure compound purity >98% .
Q. How does the compound’s solid-state behavior (e.g., polymorphism) affect pharmacological properties?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize specific polymorphs. Thermal analysis (DSC/TGA) correlates melting points (e.g., 573 K) with stability .
Q. What computational tools predict the compound’s pharmacokinetic profile?
- Methodology : In silico ADMET models (e.g., SwissADME) assess logP (~2.5), solubility (pH-dependent), and cytochrome P450 interactions. Molecular dynamics simulations (AMBER/CHARMM) model binding kinetics to targets like proteasomes .
Key Challenges & Recommendations
- Stereochemical Complexity : Use chiral HPLC to resolve enantiomers during purification .
- Data Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum-free media) .
- Structural Analogues : Explore substitutions at the pyrimidine 5-position (e.g., trifluoromethyl vs. chlorophenyl) to enhance target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
